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Cat. No.: B3210126

Get Quote

Technical Guide & Reference Standard

Introduction & Structural Significance[1][2]
6-Bromo-3-chloropicolinaldehyde (CAS: 1125410-08-3) is a critical pharmacophore scaffold

used in the synthesis of complex heterocycles, particularly for kinase inhibitors and

agrochemical agents. Its value lies in its orthogonal reactivity:

C2-Aldehyde: Ready for reductive amination, olefination, or heterocycle formation (e.g.,

imidazopyridines).

C6-Bromine: Highly reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings.

C3-Chlorine: Provides steric bulk and electronic modulation; less reactive than C6-Br,

allowing for regioselective functionalization.
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This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to serve as a

reference standard for Quality Control (QC) and structural validation.

Structural Visualization
The compound consists of a pyridine ring substituted at the 2, 3, and 6 positions. The proximity

of the chlorine atom to the aldehyde group (C3 vs C2) induces specific steric and electronic

effects observable in the NMR and IR spectra.

Figure 1: Functional Group Analysis & Spectroscopic Handles
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Mass Spectrometry (MS) Analysis
Role: Primary confirmation of molecular weight and halogen count.

Mass spectrometry provides the most distinct "fingerprint" for this molecule due to the unique

isotopic abundance of Bromine (

) and Chlorine (

).

Isotope Pattern (M+ Cluster)
The molecular ion (

) appears as a characteristic triad cluster.
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Ion Species m/z (approx) Relative Intensity Composition

M 218.9 ~76%

M+2 220.9 100% (Base)

Mixed (

+

)

M+4 222.9 ~24%

Interpretation:

The M+2 peak is the base peak (highest intensity) because the probability of having either

one heavy Br OR one heavy Cl is maximized.

The M+4 peak confirms the presence of both halogens simultaneously.

Fragmentation: Expect a loss of 28 Da (CO) to form the halogenated pyridine cation (

) [1].

Infrared Spectroscopy (FT-IR)
Role: Functional group verification (Aldehyde vs. Acid/Alcohol impurities).

The IR spectrum is dominated by the carbonyl stretch and ring vibrations.

Key Absorption Bands (KBr Pellet/ATR)
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Frequency (

)
Assignment Diagnostic Note

1705 - 1715 Stretch

Strong, sharp. Indicates

aldehyde.[1] If broad/shifted

<1700, suspect carboxylic acid

impurity.

3050 - 3080 Aromatic Weak intensity.

2860 & 2760 Aldehyde

Fermi Doublet. Two weak

peaks characteristic of

aldehydes (distinct from

ketones).

1560, 1430 Pyridine Ring Breathing
Characteristic skeletal

vibrations of the heterocycle.

~1100 C-Cl / Ar-X Stretch
Fingerprint region; confirms

halogenation.

Nuclear Magnetic Resonance (NMR)
Role: Definitive structural elucidation and isomeric purity.

H NMR (Proton)
Solvent:

or DMSO-

The molecule possesses only three protons: one aldehydic and two aromatic. The aromatic

protons are ortho to each other (positions 4 and 5).
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

10.15 Singlet (s) 1H -

H-7 (Aldehyde).

Deshielded by

anisotropy of

C=O.[1]

7.85 Doublet (d) 1H Hz

H-4. Ortho to Cl.

Deshielded by Cl

(EWG) and

to Nitrogen.

7.65 Doublet (d) 1H Hz H-5. Ortho to Br.

Mechanistic Insight:

Coupling Constant (

): The 8.2 Hz coupling is characteristic of ortho protons in a pyridine ring.

Chemical Shift Logic: H-4 is typically downfield of H-5 due to the proximity of the Chlorine at

C3 and the magnetic anisotropy of the adjacent carbonyl group at C2 [2].

C NMR (Carbon)
Solvent:

Expect 6 distinct carbon signals.
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Shift (

ppm)
Type Assignment

188.5 C=O
C-7 (Aldehyde). Characteristic

carbonyl.

150.2 Cq C-2. Ipso to aldehyde.

142.0 Cq

C-6. Ipso to Bromine (C-Br

carbons are typically shielded

relative to C-Cl).

139.5 CH C-4.[2] Aromatic CH.

132.0 Cq C-3. Ipso to Chlorine.

129.8 CH C-5. Aromatic CH.

Experimental Protocols & QC Workflow
To ensure reproducibility in drug development, the following characterization workflow is

recommended.

Sample Preparation for NMR
Solvent Selection: Use DMSO-

if the aldehyde is suspected to be hydrated (gem-diol formation) or if solubility in

is poor. However,

is preferred for sharper resolution of the aldehyde proton.

Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.

Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., residual KBr/NaCl

from synthesis).

QC Decision Tree
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The following logic gate ensures only high-quality intermediates move to the next synthetic

step.

Figure 2: Quality Control Decision Tree for Picolinaldehydes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.nist.gov/srd/nist-standard-reference-database-1a-v17
https://www.benchchem.com/product/b3210126/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde
https://pubchem.ncbi.nlm.nih.gov/
https://organicchemistrydata.org/hansreich/resources/nmr/
https://www.benchchem.com/product/b3210126?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.benchchem.com/product/b3210126/docs#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde
https://www.benchchem.com/product/b3210126/docs#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde
https://www.benchchem.com/product/b3210126/docs#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde
https://www.benchchem.com/product/b3210126/docs#structural-elucidation-and-spectroscopic-characterization-of-6-bromo-3-chloropicolinaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3210126?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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